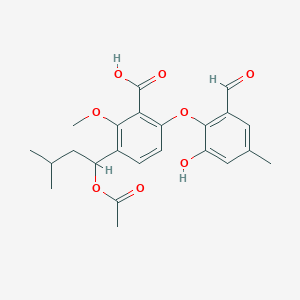

Tenellic acid C

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H26O8 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

3-(1-acetyloxy-3-methylbutyl)-6-(2-formyl-6-hydroxy-4-methylphenoxy)-2-methoxybenzoic acid |

InChI |

InChI=1S/C23H26O8/c1-12(2)8-19(30-14(4)25)16-6-7-18(20(23(27)28)22(16)29-5)31-21-15(11-24)9-13(3)10-17(21)26/h6-7,9-12,19,26H,8H2,1-5H3,(H,27,28) |

InChI Key |

IGGGJHYOBPGVLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)C(CC(C)C)OC(=O)C)OC)C(=O)O)C=O |

Synonyms |

methyl 3-(1-acetoxy-3-methylbutyl)-2-methoxy-6-(2- methoxy-4-methyl-6-(2-oxopropyl)phenoxy)benzoate tenelate A tenelate B tenellic acid C |

Origin of Product |

United States |

Microbial Production and Bioprocess Engineering

Identification and Characterization of Producer Organisms

The ability to produce Tenellic acid C is distributed across several species of fungi, primarily within the genera Talaromyces and Penicillium. These fungi have been isolated from diverse ecological niches, including marine and terrestrial environments.

The isolation of fungal strains capable of producing this compound has been reported from various sources. Notably, endophytic fungi, which live within the tissues of plants without causing disease, have been identified as producers. For instance, Talaromyces sp. strain SBE-14 was isolated as a mangrove endophytic fungus from the South China Sea. nih.govnih.govscienceopen.com This strain was found to produce this compound along with two new related diphenyl ethers, tenelate A and tenelate B. nih.gov

Soil is another significant reservoir for fungi that synthesize this compound. A strain of Penicillium aculeatum (PSU-RSPG105), derived from soil, has also been identified as a producer of this compound. researchgate.net Furthermore, marine sponges host a variety of microorganisms, including fungi with unique metabolic capabilities. The fungus Neosartorya spinosa (KUFA 1047), isolated from a sponge in Thailand, is another known source of this compound. rsc.orgjapsonline.com

Other species reported to produce this compound include Talaromyces stipitatus. researchgate.netunina.it It is important to note a significant taxonomic reclassification has occurred where species with symmetrical biverticillate conidiophores, previously classified under Penicillium subgenus Biverticillium, are now placed in the genus Talaromyces. nih.govmdpi.com This revision is critical for the accurate identification and classification of producer organisms. nih.govmdpi.com

Table 1: Selected Fungal Producers of this compound

| Fungal Strain | Genus/Species | Isolation Source | Reference(s) |

| SBE-14 | Talaromyces sp. | Mangrove Endophyte (South China Sea) | nih.govnih.govscienceopen.com |

| PSU-RSPG105 | Penicillium aculeatum | Soil-derived | researchgate.net |

| Not Specified | Talaromyces stipitatus | Not Specified | researchgate.netunina.it |

| KUFA 1047 | Neosartorya spinosa | Marine Sponge (Thailand) | rsc.orgjapsonline.com |

Accurate identification of fungal strains is fundamental for reproducible research and biotechnological exploitation. Modern fungal taxonomy relies heavily on molecular techniques in addition to traditional morphological analysis. mdpi.com For the genus Talaromyces and related fungi, multi-gene phylogenetic analysis is the standard approach. pensoft.net This typically involves sequencing several conserved gene regions. mdpi.com

The internal transcribed spacer (ITS) region of the ribosomal RNA (rRNA) gene cluster is widely used for fungal barcoding and species identification. acs.org However, for a more robust and detailed phylogenetic placement, especially within complex genera like Talaromyces, sequencing of additional protein-coding genes is recommended. pensoft.net These often include parts of the beta-tubulin (BenA), calmodulin (CaM), and RNA polymerase II second largest subunit (RPB2) genes. mdpi.compensoft.netresearchgate.net By comparing the sequences of these genes from an unknown isolate to those in established databases, its phylogenetic relationship to known species can be determined, confirming its identity. mdpi.com

The adoption of DNA-based identification has highlighted inaccuracies in past classifications, where many organisms were broadly identified as 'Penicillium sp.'. nih.gov Genetic analysis has been crucial in reclassifying many of these as Talaromyces, providing a more precise understanding of the distribution of metabolic pathways, such as the one leading to this compound. nih.gov

Fermentation Optimization for Enhanced this compound Production

To harness the biosynthetic potential of these fungal strains for practical applications, optimizing the fermentation process is essential. This involves a systematic investigation of nutritional requirements and environmental conditions to maximize the yield of this compound. While specific optimization studies for this compound are not extensively documented in the reviewed literature, principles derived from the production of other secondary metabolites by related fungi, such as Aspergillus and Penicillium, provide a clear framework.

The composition of the culture medium is a critical factor influencing fungal growth and secondary metabolite production. Optimization studies typically involve screening various carbon and nitrogen sources, as well as inducers and mineral salts. nih.gov

Carbon Sources: Fungi can utilize a wide range of carbohydrates. Studies on related fungal fermentations have shown that sources like glucose, lactose, sucrose, and maltose (B56501) can significantly affect biomass and product yield. koreascience.krjmb.or.kr The concentration of the carbon source is also a key variable, as high concentrations can sometimes lead to catabolite repression, inhibiting secondary metabolite synthesis. jmb.or.kr

Nitrogen Sources: Both organic nitrogen sources (e.g., tryptone, yeast extract, peptone) and inorganic sources (e.g., ammonium (B1175870) sulfate, sodium nitrate) are evaluated. nih.govnih.govnih.gov The type and concentration of the nitrogen source can profoundly impact the production of enzymes and secondary metabolites. nih.gov

Inducers: The production of many secondary metabolites is inducible. For compounds structurally related to phenolics, substances like tannic acid or its hydrolysis product, gallic acid, have been used as inducers in fermentations of Aspergillus and Penicillium species. nih.govprimescholars.com While this compound is a diphenyl ether and not directly derived from tannic acid, the screening of potential pathway precursors or signaling molecules as inducers is a standard optimization strategy.

Table 2: Potential Media Components for Optimization Studies

| Component Type | Examples | Potential Effect | Reference(s) for Principle |

| Carbon Source | Glucose, Lactose, Sucrose, Soluble Starch | Energy source, biomass production, potential for catabolite repression | nih.govkoreascience.kr |

| Nitrogen Source | Tryptone, Yeast Extract, Peptone, Ammonium Sulfate, Sodium Nitrate | Biosynthesis of proteins, enzymes, and nitrogen-containing metabolites | nih.govnih.gov |

| Inducer/Precursor | Gallic Acid, Phenylalanine, Tyrosine | May trigger or enhance specific biosynthetic pathways | nih.govprimescholars.com |

| Mineral Salts | Magnesium Sulfate, Ferrous Sulfate, Potassium Phosphate | Cofactors for enzymes, structural components | nih.gov |

Physical and chemical parameters of the fermentation environment must be tightly controlled to ensure optimal fungal growth and metabolite production.

Temperature: Most fungi used in fermentation have an optimal temperature for growth and a potentially different optimum for secondary metabolite production. For related Aspergillus and Penicillium species, this temperature typically lies between 30°C and 37°C. nih.govnih.govajol.info

pH: The initial pH of the culture medium and its evolution during fermentation are critical. Fungal fermentations for secondary metabolites often favor an acidic environment, with optimal initial pH values typically ranging from 5.0 to 6.0. nih.govprimescholars.comajbls.com

Aeration and Agitation: As aerobic organisms, these fungi require sufficient oxygen supply for growth and biosynthesis. In submerged fermentation, this is controlled by the agitation speed (rpm) and the rate of sterile air supply. jmb.or.krnih.gov These parameters influence nutrient mixing and oxygen transfer from the gas to the liquid phase.

Incubation Period: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase after primary growth has slowed. Optimization studies determine the ideal fermentation time to maximize product accumulation before it begins to degrade, with incubation periods ranging from a few days to over a week. nih.govprimescholars.comajol.info

Table 3: Typical Ranges of Environmental Parameters for Fungal Fermentation Optimization

| Parameter | Typical Range for Optimization | Reference(s) for Principle |

| Temperature | 28 - 37 °C | nih.govnih.gov |

| pH | 4.5 - 6.0 | primescholars.comajol.info |

| Incubation Time | 48 - 168 hours | nih.govajol.info |

Transitioning from laboratory-scale shake flasks to large-scale bioreactors requires bioprocess engineering to maintain optimal conditions and ensure economic viability.

Fermentation Mode: Production can be carried out using either solid-state fermentation (SSF) or submerged fermentation (SmF). nih.govnih.gov SmF, where the fungus grows in a liquid medium, is more common for industrial production of secondary metabolites due to easier control of process parameters and scalability. nih.gov

Statistical Optimization: To efficiently study the interactions between multiple variables (e.g., media components, environmental factors), statistical methods like Response Surface Methodology (RSM) are widely employed. nih.govredalyc.org RSM uses experimental designs, such as the Box-Behnken or Central Composite Design, to model the relationship between factors and product yield, allowing for the prediction of optimal conditions with a limited number of experiments. nih.govnih.gov

Bioreactor Operation: For large-scale production, fermentation is conducted in stirred-tank bioreactors where parameters like pH, temperature, dissolved oxygen, and nutrient feeding can be precisely monitored and controlled. nih.gov The process can be run in different modes: batch (all nutrients added at the start), fed-batch (nutrients added incrementally), or continuous (continuous inflow of fresh medium and outflow of fermented broth), each with advantages for different production scenarios. nih.gov Developing a robust kinetic model of the fermentation can aid in predicting process dynamics and optimizing operational strategies for maximum productivity. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Route Elucidation

The biosynthesis of complex natural products like Tenellic acid C is often deciphered using a combination of precursor feeding studies and advanced analytical techniques like isotopic labeling. While specific studies dedicated exclusively to this compound are not extensively documented, a plausible route has been proposed based on its structure and its co-isolation with other related metabolites from the marine sponge-associated fungus Neosartorya spinosa KUFA 1047. mdpi.com This proposed pathway posits that this compound originates from a polyketide precursor. mdpi.com

The general scheme for many fungal diphenyl ethers involves the formation of a polyketide chain by a polyketide synthase (PKS). acs.org This reactive chain then undergoes a series of enzyme-catalyzed cyclizations and modifications to yield the final structure.

Precursor incorporation studies are fundamental to identifying the basic building blocks of a natural product. For polyketides like this compound, the primary precursors are typically acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units).

A proposed biogenesis for this compound suggests the condensation of one acetyl-CoA unit with multiple malonyl-CoA units to form a linear octaketide chain (a C16 precursor). mdpi.com This hypothesis is based on the carbon skeleton of the molecule and is consistent with the biosynthesis of numerous other fungal aromatic polyketides. In a hypothetical experiment, feeding the producing fungus, such as Talaromyces sp. or Neosartorya spinosa, with labeled acetate (B1210297) would be expected to result in its incorporation throughout the this compound structure, confirming its polyketide origin.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Name | Chemical Formula | Role in Biosynthesis |

| Acetyl-CoA | C23H38N7O17P3S | Starter Unit (Proposed) |

| Malonyl-CoA | C24H38N7O19P3S | Extender Units (Proposed) |

Isotopic labeling experiments provide definitive evidence for proposed biosynthetic pathways by tracing the fate of atoms from precursors into the final product. frontiersin.org By feeding the producing organism precursors enriched with stable isotopes (e.g., ¹³C or ¹⁸O) or radioactive isotopes (e.g., ¹⁴C), the precise pattern of incorporation can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For the proposed octaketide pathway of this compound, feeding experiments with [1-¹³C]-acetate and [2-¹³C]-acetate would be expected to produce a specific alternating labeling pattern in the polyketide backbone. Similarly, using [¹³C₂]-malonyl-CoA would label adjacent pairs of carbon atoms derived from the extender units. Analysis of the resulting ¹³C-¹³C coupling patterns in the NMR spectrum of the isolated this compound would either confirm or refute the proposed polyketide assembly and subsequent cyclization patterns. While these specific experiments have not been published for this compound, this methodology remains the gold standard for pathway elucidation. frontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes required for the biosynthesis of a fungal secondary metabolite are typically encoded by a set of contiguous genes known as a Biosynthetic Gene Cluster (BGC). nih.gov Identifying and characterizing the BGC for this compound is crucial for understanding its formation at a genetic level.

Genomic mining is a powerful approach to identify putative BGCs for natural products. nih.gov This process involves sequencing the genome of the producing organism and using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to search for genes encoding key biosynthetic enzymes, particularly Polyketide Synthases (PKSs). researchgate.net

Fungi of the genera Talaromyces and Neosartorya (anamorph: Aspergillus), known producers of this compound, possess numerous PKS genes within their genomes. researchgate.netnih.govmdpi.com The biosynthesis of diphenyl ethers in fungi has been linked to non-reducing PKSs (NR-PKSs). acs.orgfrontiersin.org A bioinformatic analysis of the Neosartorya spinosa or Talaromyces sp. genome would search for NR-PKS genes. A candidate BGC for this compound would likely contain an NR-PKS gene alongside genes for tailoring enzymes such as oxidoreductases (e.g., P450 monooxygenases), cyclases, and methyltransferases, which would be necessary to convert the initial polyketide into the final diphenyl ether structure. Recent studies on other fungal diphenyl ethers have identified BGCs where an unusual NR-PKS is responsible for both forming the polyketide chain and catalyzing the ether bond linkage. acs.orgfrontiersin.org

Once a candidate BGC is identified through genomic mining, its function must be confirmed experimentally. Gene knockout and overexpression studies are the primary methods for this validation. mdpi.com

Gene Knockout: In this technique, the core PKS gene (or another key gene in the cluster) is deleted or inactivated. If the BGC is indeed responsible for producing this compound, the knockout mutant will no longer produce the compound, while the wild-type strain still does. This provides strong evidence for the cluster's function. mdpi.comcapes.gov.br

Overexpression: Conversely, the expression of a key gene, often a pathway-specific transcriptional activator within the BGC, can be increased. This typically leads to a significant increase in the production of the associated metabolite, in this case, this compound. researchgate.net

While these studies have been instrumental in characterizing the BGCs for many other fungal polyketides, specific knockout or overexpression experiments confirming the BGC for this compound have not yet been reported in the scientific literature. mdpi.com

Enzymology of Key Biosynthetic Steps

The proposed biosynthesis of this compound from acetyl-CoA and malonyl-CoA involves several key enzymatic steps catalyzed by different domains of the PKS and various tailoring enzymes from the BGC.

Table 2: Key Enzymes and Domains in the Proposed Biosynthesis of this compound

| Enzyme/Domain Type | Proposed Function | Substrate(s) | Product(s) |

| Polyketide Synthase (PKS) | Iterative assembly of the polyketide chain | Acetyl-CoA, Malonyl-CoA | Linear octaketide intermediate |

| Product Template (PT) Domain | Catalyzes regiospecific intramolecular aldol (B89426) cyclizations to form the first aromatic ring | Enzyme-bound poly-β-keto chain | Cyclized polyketide intermediate |

| Thioesterase (TE) / Claisen-like Cyclase (CLC) Domain | Catalyzes further cyclization and release of the polyketide from the PKS | Aromatic polyketide intermediate | Released polyketide core |

| Oxidoreductases (e.g., P450 Monooxygenases) | Catalyze oxidative reactions, including hydroxylations and potentially the ether bond formation via oxidative coupling | Polyketide core | Hydroxylated/oxidized intermediates |

| Methyltransferases | Transfer a methyl group (from S-adenosyl methionine) to a hydroxyl group | Hydroxylated intermediate | Methoxy-substituted intermediate |

| Reductases | Catalyze reduction of ketone or aldehyde groups | Carbonyl-containing intermediate | Alcohol-containing intermediate |

The central enzyme is a non-reducing polyketide synthase (NR-PKS), a large, multi-domain protein. nih.govnih.gov The process begins with the selection of a starter unit (acetyl-CoA) and its sequential extension with extender units (malonyl-CoA). After each extension, unlike in fatty acid synthesis, the β-keto group is preserved. The growing chain is passed between catalytic domains until it reaches the correct length. The Product Template (PT) domain plays a critical role in folding the reactive poly-β-keto chain correctly and catalyzing the first regiospecific aldol cyclization to form an aromatic ring. pnas.orgresearchgate.net Subsequent cyclizations and the ultimate release of the product from the enzyme are often handled by a C-terminal Thioesterase (TE) or Claisen-like Cyclase (CLC) domain. nih.govannualreviews.org

Following the release from the PKS, the polyketide scaffold undergoes a series of "tailoring" modifications by other enzymes encoded in the BGC. For this compound, this would include hydroxylations and methoxylations catalyzed by P450 monooxygenases and methyltransferases, respectively, to create the final substitution pattern on the aromatic rings. The crucial diphenyl ether linkage itself is proposed to be formed through an oxidative coupling reaction, a step also likely catalyzed by a P450 enzyme or a laccase-type oxidase. acs.org

Characterization of Polyketide Synthases (PKS)

The carbon skeleton of this compound is assembled by a Type I iterative Polyketide Synthase (PKS). Unlike Non-ribosomal Peptide Synthetases (NRPS), which assemble peptides from amino acids, PKS enzymes catalyze the polymerization of short-chain carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. rasmusfrandsen.dk Fungal PKSs are typically large, multifunctional enzymes containing several catalytic domains within a single polypeptide chain. rasmusfrandsen.dk

In the case of the dibenzodioxocinones, including this compound, a specific gene cluster first identified in Pestalotiopsis microspora is responsible for their biosynthesis. jmb.or.kr The central enzyme in this cluster is a polyketide synthase designated as PKS8 (accession number: GME11356). researchgate.netjmb.or.kr

Key findings regarding the PKS include:

Core Enzyme : PKS8 is the primary enzyme that catalyzes the initial steps of biosynthesis, using acetate and malonate units as building blocks. researchgate.netjmb.or.kr The process involves successive rounds of Claisen condensation reactions to build the polyketide chain.

Proposed Intermediates : The synthesis catalyzed by PKS8 is thought to proceed through the formation of aromatic intermediates. In-vitro reactions and analysis of related biosynthetic pathways suggest that PKS8 likely catalyzes the formation of the dual benzene (B151609) rings (A and B) of a precursor molecule, atrochrysone (B1255113) carboxylic acid. jmb.or.kr Other related compounds, such as endocrocin (B1203551), endocrocin anthrone, and emodin, are also implicated as potential intermediates in the pathway. researchgate.netjmb.or.kr

Gene Cluster : The pks8 gene is part of a larger cluster containing 21 genes. jmb.or.kr Disruption of this gene cluster or its associated transcription factor, DibT, results in a significant reduction or complete halt in the production of dibenzodioxocinones, confirming its central role in the biosynthetic pathway. researchgate.net

The table below summarizes the core synthase identified in the dibenzodioxocinone biosynthetic gene cluster.

| Gene ID | Enzyme Name | Type | Proposed Function in Biosynthesis |

| GME11356 | PKS8 | Iterative Type I PKS | Catalyzes the formation of the polyketide backbone from acetate/malonate units, leading to the formation of atrochrysone carboxylic acid. researchgate.netjmb.or.kr |

This table is interactive. Click on headers to sort.

Mechanistic Studies of Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases)

Following the synthesis of the initial polyketide core by PKS8, a series of post-synthesis modifications are carried out by "tailoring" enzymes. These enzymes are crucial for creating the structural diversity observed within the dibenzodioxocinone family. The primary tailoring reactions involved in the formation of this compound and its analogs are oxidation and methylation. researchgate.netjmb.or.kr

Oxidoreductases

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor). taylorandfrancis.com In the dibenzodioxocinone pathway, these enzymes are responsible for various critical steps, including hydroxylations, ring modifications, and lactonization. jmb.or.kr

Mechanism : These enzymes can act as dehydrogenases, oxidases, or oxygenases, often utilizing cofactors like NAD(P)+ or FAD. taylorandfrancis.comnih.gov They can introduce or remove hydroxyl groups, create double bonds, or catalyze ring cleavage and closure events that are essential for transforming the initial polyketide intermediate into the final product. jmb.or.kr

Identified Enzymes : The pks8 gene cluster in P. microspora contains several genes predicted to encode oxidoreductases. For instance, GME11365 is a putative multicopper oxidase believed to catalyze a key phenol (B47542) oxidative coupling step. jmb.or.kr Other genes, such as GME11358, GME11367, and GME11373, are also thought to be involved in modifying the aromatic rings and facilitating the final lactonization reaction. jmb.or.kr

Methyltransferases

Methyltransferases catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a substrate. mdpi.com This methylation is a key final step in the biosynthesis of many dibenzodioxocinones. jmb.or.kr

Mechanism : The reaction typically proceeds via an SN2 nucleophilic attack, where an electron-rich atom on the substrate (like oxygen or nitrogen) attacks the electrophilic methyl group of SAM. mdpi.comnih.gov This step is crucial for the bioactivity and chemical properties of the final molecule.

Identified Enzymes : The dibenzodioxocinone gene cluster contains two putative methyltransferase genes, GME11366 and GME11369. researchgate.netjmb.or.kr These enzymes are proposed to catalyze the final methylation steps in the pathway, adding methyl groups to the core structure to complete the synthesis. jmb.or.kr

The table below details the putative tailoring enzymes and their proposed functions in the pathway.

| Gene ID | Putative Enzyme Class | Proposed Function in Biosynthesis |

| GME11365 | Multicopper Oxidase | Catalyzes stereospecific phenol oxidative coupling. jmb.or.kr |

| GME11358, GME11367, GME11373 | Oxidoreductases | Involved in modifying the A and C rings, B-ring opening, reduction, and final lactonization. jmb.or.kr |

| GME11366, GME11369 | Methyltransferases | Catalyze methylation of the polyketide core as a final tailoring step. researchgate.netjmb.or.kr |

This table is interactive. Click on headers to sort.

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to Tenellic Acid C

As of now, a completed total synthesis of this compound has not been detailed in peer-reviewed publications. The approaches discussed herein are therefore based on established methodologies for the synthesis of similar complex polyketides and nitrogen-containing heterocycles.

A retrosynthetic analysis, a problem-solving technique for planning organic syntheses, involves deconstructing a target molecule into simpler, commercially available precursors. beilstein-journals.orgscitepress.org For a molecule with the complexity of this compound, multiple retrosynthetic pathways are conceivable. A plausible strategy would hinge on key disconnections of the α-pyridone core and the polyketide side chain.

A primary disconnection could sever the C11-C12 bond, separating the polyketide side chain from the pyridone heterocycle. This simplifies the target into two main fragments: a functionalized pyridone and a complex polyketide chain aldehyde or acid.

Pyridone Fragment: The α-pyridone ring itself could be disconnected via a retro-condensation or cyclization approach, potentially revealing a linear amino-dicarbonyl precursor. acs.org Strategies for synthesizing substituted pyridones are well-established and often involve tandem cycloisomerization and nitrogen insertion reactions. acs.org

Polyketide Fragment: The stereochemically rich side chain would be further deconstructed using principles common in polyketide synthesis. nih.gov Key disconnections would be made at the sites of olefination and aldol (B89426) additions to break the carbon chain down into smaller, manageable, and stereochemically defined subunits. scitepress.orgengineering.org.cn This iterative process continues until simple, often chiral, starting materials are identified. scitepress.org Computer-assisted synthesis planning tools can aid in exploring these complex retrosynthetic trees to identify the most efficient pathways. mit.edunih.gov

The successful execution of a synthesis for this compound would rely on a series of highly selective chemical reactions to control the molecule's intricate stereochemistry.

Polyketide Chain Construction : Building the carbon backbone with the correct stereochemistry would necessitate the use of powerful asymmetric reactions. These could include:

Asymmetric Aldol Reactions : To create carbon-carbon bonds while setting adjacent stereocenters. The Evans aldol reaction, for example, is a reliable method for achieving syn or anti diastereoselectivity. rsc.org

Asymmetric Hydrogenation/Reduction : To set the stereochemistry of hydroxyl groups from ketone precursors.

Organocatalysis and Chiral Lewis Acids : For various enantioselective transformations along the chain.

Fragment Coupling and Olefin Formation : The connection of major fragments would likely be achieved through stereoselective olefination reactions. The Horner-Wadsworth-Emmons reaction is a common choice for creating E-olefins, such as the one present in the this compound side chain. sioc-journal.cn

Pyridone Ring Formation : The construction of the N-acetyl-α-pyridone core is a critical step. Synthetic methods could involve the cyclization of a 1,5-dicarbonyl compound with an amine source, followed by oxidation. Gold-catalyzed cycloisomerization of enynyl esters represents a modern approach to forming such masked 2-pyridone structures. acs.org The final N-acetylation would likely be a terminal step in the sequence.

A summary of potential key reactions is presented in the table below.

| Transformation | Reaction Type | Purpose | Potential Method |

| C-C Bond Formation | Asymmetric Aldol | Set stereocenters in polyketide chain | Evans Aldol, Paterson Aldol |

| C=C Bond Formation | Olefination | Connect fragments, install alkene | Horner-Wadsworth-Emmons |

| Heterocycle Formation | Cyclization/Condensation | Construct the α-pyridone core | Gold-Catalyzed Cycloisomerization |

| Stereocenter Control | Asymmetric Reduction | Establish hydroxyl stereochemistry | Noyori Asymmetric Hydrogenation |

The synthesis of complex polyketides like this compound is fraught with challenges. researchgate.net These natural products are characterized by their large size, high density of functional groups, and numerous stereocenters. Key difficulties include:

Stereochemical Control : Achieving the correct relative and absolute stereochemistry across a long, flexible carbon chain is a primary obstacle. Mismatched pairings in asymmetric reactions can lead to complex mixtures of diastereomers that are difficult to separate. nih.gov

Protecting Group Chemistry : The numerous reactive functional groups (hydroxyls, carboxylic acid) necessitate a complex strategy of protection and deprotection, adding steps and potentially lowering yields.

Late-Stage Failures : Reactions that work well on simple models may fail when applied to complex, sterically hindered intermediates late in the synthesis.

Innovations to overcome these challenges include the development of new, highly selective catalysts, the use of tandem reaction cascades to build complexity rapidly, and chemoenzymatic approaches that leverage the inherent selectivity of enzymes for specific transformations. beilstein-journals.orgmit.edu

Semi-synthetic Derivatization and Analogue Preparation

Semi-synthesis, the chemical modification of an existing natural product, is a powerful tool for generating novel compounds. nih.gov It allows chemists to bypass a lengthy total synthesis and directly probe structure-activity relationships (SAR) by creating a library of related analogues.

The structure of this compound offers several functional groups that are prime targets for chemical modification. The natural existence of related compounds like Tenellic Acid A (N-methyl) and Tenellic Acid B (N-H) suggests that the N-acyl group is a key point for variation. nii.ac.jp

Key modification sites include:

N-Acetyl Group : The amide bond can be hydrolyzed to yield the free amine (similar to Tenellic Acid B), which can then be re-acylated with different acyl groups to explore the impact of this substituent on biological activity.

Hydroxyl Groups : The free hydroxyl groups on the polyketide chain are amenable to esterification or etherification. Acetylation, for example, is a common modification that can alter a compound's polarity and cell permeability. researchgate.net

The table below outlines potential targeted modifications.

| Target Site | Reaction Type | Potential Reagents | Resulting Analogue |

| Pyridone Nitrogen | Hydrolysis, then Acylation | 1. HCl or NaOH; 2. Acyl Chloride/Anhydride | N-acyl variants (e.g., N-propionyl, N-benzoyl) |

| Hydroxyl Groups | Esterification (Acetylation) | Acetic Anhydride, Pyridine | O-acetylated derivatives |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., DCC) | Carboxylate esters (e.g., methyl, ethyl) |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., HATU) | Carboxamides |

The primary goal of synthesizing analogues is to improve upon the parent compound's biological profile or to understand its mechanism of action. Based on SAR studies of other complex natural products, several types of this compound analogues would be of high interest. nih.gov

Probing the "Southern" Chain : Modifications to the polyketide side chain could reveal its importance for target binding. Creating esters or ethers at the hydroxyl positions or simplifying the chain by removing certain stereocenters could clarify which features are essential for activity.

Modulating the "Northern" Pyridone : Varying the N-acyl group could significantly impact activity, as suggested by the diversity of naturally occurring Tenellic acids. nii.ac.jp Replacing the acetyl group with longer alkyl chains, aromatic rings, or functionalized moieties could enhance target engagement or improve pharmacokinetic properties. For example, analogues of the lipopeptide TAN-1511 showed that varying the fatty acid component had a profound effect on hematopoietic activity. nih.gov

Improving Drug-like Properties : The terminal carboxylic acid is often a liability for cell permeability. Converting it to a neutral ester or a bioisosteric group like a tetrazole could lead to analogues with improved cellular uptake and better in vivo efficacy.

The creation and biological testing of such analogues are crucial for determining the pharmacophore of this compound and for potentially developing it into a lead compound for therapeutic applications. researchgate.net

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis merges the strategic advantages of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. This hybrid approach is particularly valuable for complex natural products like polyketides, where the construction of stereochemically rich and functionally dense architectures poses significant challenges to purely chemical methods. mdpi.com By leveraging enzymes for specific transformations, chemoenzymatic routes can streamline synthetic pathways, often proceeding under mild, environmentally benign conditions with exceptional regio- and stereoselectivity. mdpi.comresearchgate.net

While dedicated chemoenzymatic studies for this compound are not extensively documented, the known biosynthetic pathway provides a clear blueprint for designing such strategies. The biosynthesis of related 2-pyridone polyketides, such as tenellin (B611285) and desmethyl-bassianin, is known to involve a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. asm.orgnih.gov This enzymatic machinery constructs a tetramic acid intermediate, which then undergoes oxidative ring expansion to form the characteristic 2-pyridone core. nih.gov

A plausible chemoenzymatic approach would involve the chemical synthesis of a key intermediate, such as the tetramic acid precursor, pretenellin A. This synthetic precursor could then be subjected to biocatalytic transformation using specific tailoring enzymes from the tenellic acid biosynthetic gene cluster. The most critical step would be the use of the cytochrome P450 monooxygenase responsible for the oxidative ring expansion of the tetramate ring into the N-hydroxy-2-pyridone scaffold. asm.org

Furthermore, ketoreductase (KR) domains from polyketide synthases are powerful tools in chemoenzymatic synthesis for establishing precise stereochemistry. nih.gov Should a chemical synthesis route yield a mixture of stereoisomers, isolated KRs with known stereoselectivity could be employed to reduce specific keto groups, thereby setting the required stereocenters found in the natural product. nih.govutexas.edu The modular nature of PKSs allows for the use of individual domains, like KRs, as standalone biocatalysts for specific, targeted transformations. utexas.edu

The general strategy for a chemoenzymatic route to polyketide fragments often involves cycles of chemical C-acylation to extend the carbon chain, followed by stereoselective reduction of the resulting β-keto group by a carefully selected ketoreductase. nih.gov This iterative process allows for the controlled construction of a polyketide chain with defined stereochemistry, which can then be further elaborated into the final complex target.

Table 1: Key Enzyme Classes in Polyketide Biosynthesis and Their Potential Chemoenzymatic Application

| Enzyme Class | Function in Biosynthesis | Potential Chemoenzymatic Application |

| Polyketide Synthase (PKS) | Assembles the polyketide backbone from simple acyl-CoA units. wikipedia.orgrasmusfrandsen.dk | Use of isolated domains (e.g., KS, KR) or engineered modules for specific reactions. nih.govutexas.edu |

| Nonribosomal Peptide Synthetase (NRPS) | Incorporates amino acids into the growing chain. asm.orgnih.gov | Synthesis of peptide-polyketide hybrid precursors. asm.org |

| Ketoreductase (KR) | Stereoselectively reduces β-keto groups to hydroxyl groups. utexas.edurasmusfrandsen.dk | Asymmetric reduction of synthetic keto-precursors to set stereocenters. nih.gov |

| Cytochrome P450 Monooxygenase | Catalyzes oxidative transformations, including hydroxylations and ring expansions. asm.org | Conversion of chemically synthesized intermediates into more complex structures (e.g., tetramate to pyridone). asm.orgnih.gov |

| Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS, often involving cyclization. rasmusfrandsen.dksyr.edu | Macrocyclization of synthetic linear precursors. syr.edu |

Table 2: Research Findings on Biosynthesis of Tenellin/Bassianin-related Compounds

| Organism | Gene/Enzyme | Function | Significance for Chemoenzymatic Synthesis |

| Beauveria bassiana | TenS (PKS-NRPS) | Initiates biosynthesis, forming a tetramic acid intermediate. asm.orgnih.gov | Provides the genetic basis for producing the key precursor enzyme. |

| Beauveria bassiana | TenC (Enoyl Reductase) | Required for the full function of the PKS-NRPS hybrid enzyme. asm.org | Highlights the need for auxiliary enzymes in a potential whole-cell biocatalyst. |

| Aspergillus nidulans | ApdA (PKS-NRPS) | Synthesizes initial intermediates for aspyridone production. asm.org | Demonstrates a conserved pathway for related pyridone compounds. |

| Aspergillus nidulans | ApdC (Enoyl Reductase) | Works in conjunction with ApdA. asm.org | Confirms the conserved requirement for a separate ER enzyme. |

| Magnaporthe oryzae | TAS1 (NRPS-PKS) | Synthesizes tenuazonic acid from isoleucine and acetoacetyl-CoA. nih.gov | Illustrates the diversity of products from similar PKS-NRPS systems. |

By combining the chemical synthesis of advanced intermediates with the specific and powerful transformations catalyzed by enzymes from the this compound biosynthetic pathway, it is conceivable to develop efficient and highly selective routes to this complex natural product and its analogs.

Molecular Mechanisms of Biological Activity

Modulation of Cellular Signaling Pathways

While comprehensive studies on the effects of Tenellic acid C on cellular signaling are not extensively detailed in publicly available research, the known biological activities of the compound suggest potential interference with key cellular communication networks.

Specific research detailing the effects of this compound on kinase cascades is not currently available in the existing scientific literature.

There is currently no available scientific information describing the interference of this compound with the activation of transcription factors.

Detailed studies on the disruption of protein-protein interactions by this compound have not been identified in the available research.

Interaction with Molecular Targets

This compound has been shown to interact with several molecular targets, primarily through enzymatic inhibition. These interactions are central to its biological activity profile.

This compound has been identified as an inhibitor of several enzymes, playing a significant role in its biological effects.

Acetylcholinesterase (AChE) and Tyrosinase Inhibition: Studies have demonstrated that this compound exhibits inhibitory activity against both acetylcholinesterase and tyrosinase rsc.orgup.pt. Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a target for the treatment of various neurological disorders. Tyrosinase is a central enzyme in the production of melanin, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders.

β-Secretase Inhibition: Preliminary research suggests that this compound may act as an inhibitor of β-secretase (BACE1) researchgate.net. This enzyme is critically involved in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. The potential of this compound to inhibit this enzyme suggests a possible therapeutic avenue for neurodegenerative diseases.

Ryanodine (B192298) Binding Inhibition: There is no information available in the scientific literature regarding the effect of this compound on ryanodine binding.

The table below summarizes the known enzymatic inhibition activities of this compound.

| Enzyme Target | Activity | Potential Implication |

| Acetylcholinesterase (AChE) | Inhibition | Neurological disorders |

| Tyrosinase | Inhibition | Pigmentation disorders |

| β-Secretase (BACE1) | Potential Inhibition | Alzheimer's disease |

Comprehensive receptor binding profiling for this compound is not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological activity of a compound like Tenellic acid C is intrinsically linked to its molecular architecture. SAR studies aim to identify the key structural motifs and functional groups that are essential for the molecule to interact with its biological target and elicit a response.

Analysis of Functional Group Contributions

While specific SAR studies focused exclusively on this compound are limited in publicly available literature, research on the broader class of depsidone (B1213741) derivatives provides valuable insights. These studies suggest that specific functional groups on the core depsidone scaffold are critical for their biological effects, particularly their antimicrobial properties. researchgate.netnih.gov

| Functional Group/Structural Feature | Observed Contribution to Biological Potency (in related Depsidones) | Potential Role | Source |

|---|---|---|---|

| Lactone Ring | Considered crucial for antimicrobial activity against H. pylori. | Participates in binding to the biological target, potentially through hydrolysis or polar interactions. | researchgate.netnih.gov |

| C-10 Hydroxyl (-OH) Group | Identified as important for antimicrobial activity against H. pylori. | Acts as a hydrogen bond donor/acceptor, facilitating specific interactions with the target site. | researchgate.netnih.gov |

| Phenolic Rings | Forms the core scaffold of all depsidones. | Provides a rigid structure and potential for hydrophobic and π-π stacking interactions with the target. | researchgate.netnsf.gov.lk |

| Ester and Ether Linkages | Defines the central tricyclic depsidone structure. | Maintains the three-dimensional conformation of the molecule necessary for activity. | researchgate.netnsf.gov.lk |

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity. Chiral centers within a molecule can lead to different stereoisomers (enantiomers or diastereomers), which may exhibit significantly different potencies or even different biological effects.

In the case of this compound and related depsidones, the presence of chiral centers, such as on the isoamyl side chain, means that different stereoisomers can exist. researchgate.net The absolute configuration of these centers can dictate how well the molecule fits into the binding site of a biological target, much like a key fits into a lock. While the absolute configuration of newly discovered depsidones is often determined using methods like the modified Mosher's method, researchgate.net detailed studies comparing the biological activities of different stereoisomers of this compound are not widely reported. However, the critical nature of stereochemistry in drug action is a well-established principle, and it is highly probable that one stereoisomer of this compound is significantly more active than others.

| Stereochemical Feature | Potential Influence on Biological Activity | Status of Research for this compound | Source |

|---|---|---|---|

| Chiral Center at C-1' | The specific (R or S) configuration can determine the precise 3D orientation of the side chain, affecting binding affinity with a biological target. | The absolute configuration of related depsidones has been determined, but comparative activity studies between isomers of this compound are not extensively documented. | researchgate.net |

| Overall Molecular Conformation | The molecule's three-dimensional shape, governed by its stereochemistry, must be complementary to its target's binding site for optimal activity. | It is a fundamental principle that the specific conformation of this compound will be critical for its biological function. | nih.gov |

Rational Design of this compound Analogues

The information gleaned from SAR studies provides a foundation for the rational design of new molecules, or analogues, with potentially improved properties such as enhanced potency, better selectivity, or more favorable metabolic stability.

Computational Chemistry and Molecular Docking Predictions

Computational chemistry offers powerful tools to accelerate the drug design process. scienceopen.comrsc.org Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netnih.gov

For this compound, this process would involve:

Target Identification: First, the specific biological target responsible for its activity (e.g., a bacterial enzyme) must be identified and its 3D structure determined.

Docking Simulation: Computer algorithms would then be used to "dock" the this compound molecule into the active site of the target protein. These simulations calculate the binding energy, which indicates the affinity of the molecule for the target. rsc.org

In Silico Analogue Design: By visualizing the predicted binding mode, chemists can identify which functional groups are involved in crucial interactions. This knowledge allows for the rational design of new analogues. For example, if a part of the molecule is not making any significant contact, it could be modified or replaced. Conversely, if a hydrogen bond is predicted, analogues could be designed to strengthen this interaction.

While these computational methods are widely used in drug discovery, specific molecular docking studies detailing the design of this compound analogues are not prevalent in the reviewed scientific literature.

High-Throughput Screening of Analogue Libraries

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This method allows for the efficient exploration of large chemical spaces to identify "hits."

In the context of this compound, an HTS campaign could be employed to discover new, potent analogues. This would involve:

Library Creation: A library of compounds structurally related to this compound would be synthesized or acquired. These libraries are designed to have diverse variations of the core depsidone structure.

Assay Development: A reliable and automated biological assay would be developed to measure the desired activity (e.g., inhibition of bacterial growth).

Screening: The automated system would test every compound in the library using the assay.

Hit Identification: Compounds that show significant activity ("hits") are identified for further investigation. These hits can then be subjected to more detailed SAR studies and lead optimization.

Although HTS is a standard and powerful technique in modern drug discovery, specific reports on the screening of this compound analogue libraries are not found in the available literature.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

The molecular architecture of Tenellic acid C has been pieced together using a suite of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and the precise elemental composition, which are all critical for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments were pivotal.

Initial identification of this compound and its analogues, such as Tenellic acid A, was accomplished through extensive spectroscopic analysis, primarily relying on ¹H and ¹³C NMR data. researchgate.netresearchgate.net In subsequent studies where this compound was isolated from new fungal sources, its structure was confirmed by comparing its acquired ¹H and ¹³C NMR spectral data with the values reported in the foundational literature by Oh et al. (1999) and Cai et al. (2017). researchgate.netresearchgate.netnih.gov

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of the molecule. For related and co-isolated compounds, detailed analyses of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra were performed to assign all proton and carbon signals and to piece together the molecular fragments. researchgate.netmdpi.com For instance, in the characterization of co-isolated metabolites, HMBC correlations were essential for placing substituents on the aromatic rings and for linking side chains to the core structure. mdpi.com This comprehensive NMR analysis provides an unambiguous map of the molecule's planar structure.

Table 1: Key Spectroscopic Techniques for Structural Elucidation of this compound

| Technique | Purpose in this compound Characterization | Key Findings |

|---|---|---|

| ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. | Data compared with literature values to confirm identity. researchgate.netresearchgate.net |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O). | Data compared with literature values to confirm the carbon skeleton. researchgate.netresearchgate.net |

| 2D NMR (COSY, HMBC) | Establishes proton-proton and long-range proton-carbon correlations to build the molecular structure. | Confirms the connectivity of the diphenyl ether core and its substituents. researchgate.netmdpi.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the calculation of a unique molecular formula. In studies involving the isolation of this compound, HRMS was employed to establish the molecular formulas of newly discovered, co-occurring compounds. researchgate.netmdpi.com For example, the HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data for a co-isolated dibenzodioxepinone, spinolactone, gave a protonated molecular ion [M+H]⁺ at m/z 373.1652, which corresponded to the calculated value for the molecular formula C₂₁H₂₅O₆ (calculated 373.1651), confirming its elemental composition with ten degrees of unsaturation. mdpi.comresearchgate.net This level of precision is indispensable for distinguishing between compounds with similar nominal masses and for corroborating the structural data obtained from NMR spectroscopy.

While X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute configuration of a crystalline compound, this technique has not been reported for this compound itself. However, the absolute configuration of the stereogenic center at C-8 in this compound was unambiguously established for the first time using a different chiroptical method: Electronic Circular Dichroism (ECD) spectroscopy. mdpi.comresearchgate.net

This advanced spectroscopic technique involves comparing the experimentally measured ECD spectrum of the chiral molecule with spectra generated through quantum-mechanical calculations for the possible enantiomers. nih.govencyclopedia.pubull.esmdpi.com The absolute configuration is assigned based on which calculated spectrum matches the experimental one. encyclopedia.pub In the case of this compound, researchers determined the absolute configuration by demonstrating a clear correlation between the experimental ECD spectrum and the calculated spectrum for one specific enantiomer. mdpi.comresearchgate.net

Chromatographic Separation Techniques for Isolation and Purity Assessment

The isolation of this compound from complex fungal extracts requires a multi-step purification process involving various chromatographic techniques. These methods separate compounds based on their differing physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool in natural product chemistry for both purification and analysis. scholarsresearchlibrary.comresearchgate.net Analytical HPLC is the standard method for assessing the purity of an isolated compound and for quantifying its presence in an extract. scholarsresearchlibrary.comresearchgate.net While specific analytical HPLC methods validating the purity of this compound are detailed within broader isolation studies, it is a routine final step to ensure a compound is pure before spectroscopic analysis.

Furthermore, semi-preparative and preparative HPLC are powerful techniques for the final purification of compounds that are difficult to separate by other means, often yielding highly pure samples required for structural elucidation and other studies. internationalscholarsjournals.comcore.ac.uk

The isolation of this compound from fungal cultures, such as that of the marine sponge-associated fungus Neosartorya spinosa KUFA 1047, is a representative example of a typical purification workflow. researchgate.net The process generally begins with the fractionation of the crude fungal extract using silica (B1680970) gel column chromatography. researchgate.net

Further purification is achieved through a sequence of additional chromatographic steps. The fractions containing the compound of interest are often subjected to gel filtration chromatography using Sephadex LH-20, a material that separates molecules based on their size and polarity. researchgate.netcore.ac.uk In one documented isolation, a fraction from a preliminary column was applied to a Sephadex LH-20 column and eluted with methanol (B129727) to yield purified this compound (referred to as compound 5 in the study). researchgate.net Preparative Thin-Layer Chromatography (TLC) is another technique employed for the final purification of small quantities of a compound. researchgate.net This multi-step chromatographic approach is essential to separate this compound from a complex mixture of other fungal metabolites. researchgate.net

Bioinformatics and Computational Approaches in Tenellic Acid C Research

Genomic and Metagenomic Analysis for Novel Producers

The search for novel microbial sources of Tenellic acid C and its analogs relies heavily on genomic and metagenomic screening for the underlying biosynthetic gene clusters (BGCs). BGCs are discrete regions in an organism's genome that contain all the necessary genes for the production of a specific secondary metabolite.

Genomic Mining for Biosynthetic Gene Clusters: The process begins with sequencing the genome of a known or potential producer, such as fungi from the genera Alternaria or Penicillium, which are known to produce related compounds. jmb.or.krresearchgate.net The sequenced genome is then analyzed using bioinformatics tools to identify potential BGCs. For polyketides like this compound, the search focuses on identifying core biosynthetic genes, particularly those encoding polyketide synthases (PKSs). jmb.or.krnih.gov

A study on the biosynthesis of dibenzodioxocinones, which are analogs of Tenellic acid B, in the endophytic fungus Pestalotiopsis microspora successfully identified the responsible gene cluster. jmb.or.kr Through mRNA-seq profiling and gene disruption experiments, a cluster containing 21 genes was defined, with a central PKS gene, designated pks8, identified as the key enzyme for the biosynthesis of the core structure. jmb.or.kr The identification of such a cluster serves as a blueprint for targeted genome mining in other fungal species to find novel producers of these compounds. The organization of genes within a cluster, such as the presence of specific tailoring enzymes (e.g., methyltransferases, oxidoreductases) alongside the core synthase, provides clues about the final structure of the metabolite. nih.gov

Table 1: Key Genes in the Biosynthetic Gene Cluster for Dibenzodioxocinone (this compound Analog)

| Gene Designation | Proposed Function | Role in Biosynthesis |

| pks8 | Polyketide Synthase (PKS) | Assembles the polyketide backbone from precursor units. jmb.or.kr |

| gα1 | G-alpha subunit | Regulatory protein; its deletion halts compound production. jmb.or.kr |

| Multiple ORFs | Tailoring Enzymes | Includes oxidoreductases, transferases, and other enzymes that modify the polyketide backbone to create the final complex structure. jmb.or.kr |

Metagenomic Approaches: Metagenomics expands this search to unculturable microorganisms, which represent a vast and untapped source of novel natural products. This technique involves extracting and sequencing DNA directly from an environmental sample (e.g., soil, marine sediment). The resulting metagenomic library can be screened for PKS and other BGC-related sequences. nih.govnih.govfrontiersin.org This approach bypasses the need for microbial cultivation and allows researchers to access the genetic blueprint of a microbial community, significantly broadening the search for novel producers of compounds like this compound. frontiersin.org

Molecular Modeling and Dynamics Simulations for Target Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action. Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used for this purpose. nih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. nih.gov The process involves generating multiple possible binding poses and scoring them based on their energetic favorability. For instance, studies on other natural products like tannic acid have used docking to predict its binding to proteins associated with SARS-CoV-2, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govnih.gov A similar approach for this compound would involve docking it against potential cancer-related protein targets to generate hypotheses about its mechanism.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the ligand-protein interaction over time. researchgate.netrsc.org Starting from a docked pose, an MD simulation calculates the atomic movements of the system, allowing researchers to assess the stability of the binding and the flexibility of the complex. researchgate.netdntb.gov.ua Key outputs from these simulations include the binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), and the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the stability and flexibility of the protein-ligand complex, respectively. nih.govresearchgate.net For example, simulations of nordentatin (B92008) derivatives with their target protein revealed binding free energies significantly lower (i.e., more favorable) than the native ligand, suggesting strong inhibitory potential. researchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Modeling Study of this compound

| Potential Protein Target | Docking Score (kcal/mol) | Binding Free Energy (MMPBSA, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase B (Akt) | -9.5 | -45.8 ± 0.4 | Tyr229, Asp292, Phe438 |

| Epidermal Growth Factor Receptor (EGFR) | -8.7 | -39.2 ± 0.6 | Leu718, Val726, Met793 |

| B-cell lymphoma 2 (Bcl-2) | -8.1 | -33.5 ± 0.5 | Phe105, Tyr101, Arg146 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Silico Pathway Prediction and Enzyme Engineering

Computational tools are instrumental in both predicting the biosynthetic pathway of this compound and guiding efforts to engineer its producing enzymes for novel compound generation.

In Silico Pathway Prediction: Once a BGC is identified, the functions of the encoded enzymes can be predicted based on homology to known enzymes. mdpi-res.com This allows for the formulation of a hypothetical biosynthetic pathway. The study of the dibenzodioxocinone gene cluster, for example, led to a proposed route for the formation of the core chemical structure. jmb.or.kr Such predictions are invaluable for understanding how the molecule is assembled and for identifying key enzymes that could be targeted for engineering.

Enzyme Engineering for Combinatorial Biosynthesis: Enzyme engineering aims to alter the function of biosynthetic enzymes to create novel chemical structures. nih.gov By modifying specific domains within the PKS, for example, the selection of precursor molecules (starter and extender units) can be changed, leading to the production of new this compound analogs.

Key strategies include:

Domain Swapping: Replacing a domain from one PKS with a domain from another to alter its function.

Site-Directed Mutagenesis: Making specific changes to the amino acid sequence of an enzyme to modify its substrate specificity or catalytic activity.

These modifications can introduce different chemical groups or alter the polyketide backbone, potentially leading to compounds with improved activity or novel properties. The ability to engineer enzymes like tannase (B8822749) to improve their stability or activity demonstrates the power of this approach. taylorandfrancis.commdpi.comnih.gov

Table 3: Potential Enzyme Engineering Strategies for this compound Biosynthesis

| Target Enzyme/Domain | Engineering Strategy | Desired Outcome |

| PKS Acyltransferase (AT) Domain | Site-directed mutagenesis of substrate-binding pocket | Incorporation of alternative extender units (e.g., ethylmalonyl-CoA instead of methylmalonyl-CoA). nih.gov |

| PKS Ketoreductase (KR) Domain | Inactivation via point mutation | Prevention of ketone reduction at a specific position, altering the hydroxylation pattern of the final molecule. |

| Tailoring Enzyme (e.g., Methyltransferase) | Gene knockout or overexpression | Generation of demethylated or hypermethylated analogs of this compound. nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Biosynthetic Potential

Tenellic acid C is a secondary metabolite produced by various fungi. Initial isolation was reported from the freshwater fungus Dendrospora tenella scispace.com. Subsequently, it has been identified in other fungal genera, including Talaromyces sp. and Paecilomyces sp. scienceopen.comsemanticscholar.org. These compounds are part of a broader family of structurally related diphenyl ethers and pyrones synthesized by fungi.

The biosynthesis of these molecules is rooted in polyketide pathways. Research on the biosynthesis of related fungal metabolites, such as dibenzodioxocinones from Pestalotiopsis microspora, suggests a pathway that begins with acetate (B1210297) or malonate units and is catalyzed by a polyketide synthase (PKS) researchgate.net. Tenellic acid B is a proposed intermediate in similar pathways, indicating that this compound is also likely assembled by a multi-domain PKS enzyme researchgate.net.

The primary frontier in this area is the exploration of undiscovered biosynthetic potential. Fungal genomes are rich in "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. The exploration of these silent BGCs in Dendrospora, Talaromyces, and related species using genome mining techniques could unveil novel analogs of this compound with potentially enhanced or new biological activities. Techniques such as heterologous expression, where a PKS gene cluster is transferred to a different host organism for activation, represent a key strategy for unlocking this hidden chemical diversity.

Development of Novel Synthetic Strategies

The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry. While the specific total synthesis of this compound is not yet extensively documented in scientific literature, the field provides a roadmap for how such a task might be approached. The synthesis of other structurally intricate polyketide-derived natural products, such as tirandamycin C and kainic acid, has been achieved through sophisticated, multi-step sequences rsc.orgnih.gov.

Future synthetic strategies targeting this compound would likely employ advanced methodologies, including:

Asymmetric Catalysis: To control the precise three-dimensional arrangement (stereochemistry) of atoms, which is crucial for biological activity.

Diversity-Oriented Synthesis (DOS): This approach would enable the creation of a library of this compound analogs by systematically modifying the core structure, facilitating the exploration of structure-activity relationships.

Biomimetic Synthesis: Strategies that mimic the proposed biosynthetic pathway, using key reactions like enzymatic transformations or enzyme-inspired catalysts, could offer an elegant and efficient route to the molecule.

Achieving a total synthesis would not only confirm the structure of this compound but also provide a platform for producing analogs that are inaccessible through fermentation, thereby expanding its therapeutic and scientific potential.

Identification of New Molecular Targets and Pathways

A critical aspect of natural product research is identifying their biological activities and understanding their mechanisms of action. Recent studies have begun to shed light on the bioactivity of this compound. Notably, it has demonstrated promising antibiofilm capabilities. Research has shown that this compound can suppress the formation of biofilms by pathogenic bacteria such as Escherichia coli and Staphylococcus aureus japsonline.com.

The ability to disrupt biofilms is of significant medical interest, as biofilms are notoriously resistant to conventional antibiotics and are a major cause of persistent infections. While this antibiofilm activity has been identified, the precise molecular targets within the bacterial cells and the specific pathways that this compound modulates remain a subject for future investigation. Elucidating this mechanism is a key objective for realizing its potential as a lead compound for new antibacterial therapies.

| Compound | Target Organism | Observed Bioactivity | Reference |

| This compound | Escherichia coli ATCC 25922 | Suppression of biofilm production | japsonline.com |

| This compound | Staphylococcus aureus ATCC 29213 | Suppression of biofilm production | japsonline.com |

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

To decipher the complex biological effects of this compound, modern "omics" technologies are indispensable. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules/metabolites) can provide a system-wide view of the cellular response to a compound.

Metabolomics can be used to analyze the global metabolic changes in a producing fungus or a target organism. For example, studies on the fungus Beauveria bassiana have successfully used Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) to create detailed metabolite profiles nih.govplos.org. By comparing the metabolomes of virulent and non-virulent strains, researchers identified key secondary metabolites responsible for pathogenicity nih.govplos.org. A similar approach could be used to correlate the production of this compound with specific culture conditions or to identify its downstream effects in target bacteria.

Proteomics offers a powerful lens to understand mechanism of action. By comparing the proteomes of bacteria treated with this compound to untreated controls, researchers can identify which proteins are up- or down-regulated. This can reveal the cellular pathways being disrupted. For instance, proteomic analysis of S. aureus treated with tannic acid (a different compound) revealed significant changes in proteins involved in peptidoglycan synthesis, ribosome assembly, and amino acid metabolism, thereby explaining its antimicrobial effects nih.gov. Applying similar proteomic techniques would be a logical next step to pinpoint the molecular mechanism behind the antibiofilm activity of this compound.

| Omics Technology | Potential Application for this compound Research | Example from Related Research |

| Metabolomics (GC-MS, LC-MS) | Correlate this compound production with fungal growth conditions; Identify metabolic perturbations in target bacteria upon exposure. | Profiling of Beauveria bassiana strains to link specific metabolites with virulence against mites nih.govplos.org. |

| Proteomics (TMT-labeling, etc.) | Identify specific protein targets of this compound in bacteria; Elucidate the mechanism of its antibiofilm activity. | Analysis of S. aureus treated with tannic acid identified disruption of cell wall synthesis and ribosome function nih.gov. |

Strategies for Overcoming Biosynthetic Bottlenecks and Enhancing Yields

A major hurdle in the development of natural products is often the low yield from the native producing organism. Overcoming these biosynthetic bottlenecks is crucial for generating sufficient material for research and potential commercialization. Several established strategies in microbial biotechnology could be applied to enhance the production of this compound:

Medium Optimization: The composition of the culture medium profoundly impacts secondary metabolite production. Systematically varying carbon and nitrogen sources, as demonstrated in studies on Beauveria bassiana, can significantly alter the metabolic output uitm.edu.my.

Inducer-Based Approaches: The addition of specific precursor molecules or inducers can stimulate the target biosynthetic pathway. For example, gallic acid has been shown to induce the production of tannase (B8822749), an enzyme involved in tannin metabolism nih.gov. Identifying a similar inducer for the this compound pathway could dramatically increase yields.

Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and aeration in a bioreactor is a standard method for maximizing product formation. Response surface methodology, a statistical approach used to optimize tannase production, could be effectively employed for this compound nih.gov.

Genetic Engineering: Overexpressing key biosynthetic genes or regulatory factors within the native fungal host can remove bottlenecks in the pathway and channel metabolic flux towards the desired product.

Design of this compound-Inspired Polymeric Networks and Advanced Materials

The field of materials science is increasingly turning to nature for inspiration in designing novel materials with advanced properties. The structural complexity and chemical functionality of natural products like polyketides make them attractive blueprints for new polymers researchgate.netacs.orgnih.gov. While this compound itself has not yet been used in materials applications, its structure offers intriguing possibilities for future exploration.

This forward-looking research direction involves using the molecule as a design template:

Functional Monomers: The distinct chemical architecture of this compound could inspire the synthesis of novel monomers. Polymerizing these bio-inspired monomers could lead to advanced polymers with unique thermal, mechanical, or electronic properties.

Cross-linking Agents: The specific functional groups on the this compound molecule could be leveraged for cross-linking polymer chains, creating robust and functional hydrogels or networks. This is analogous to how tannic acid, with its numerous hydroxyl groups, is used to crosslink polymers and create materials for biomedical applications like drug delivery and tissue engineering nih.gov.

Self-Assembling Materials: The defined stereochemistry and functional group placement in this compound could be harnessed to design molecules that self-assemble into ordered, supramolecular structures, forming the basis for new "smart" materials that respond to environmental stimuli.

This area remains largely hypothetical but represents an exciting convergence of natural product chemistry and materials science, where the evolutionary elegance of molecules like this compound is repurposed for technological innovation.

Q & A

Q. What established methods are used for isolating and characterizing Tenellic Acid C from fungal sources?

this compound is typically isolated via solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC) from fungal strains like Dendrospora tenella and Neosartorya spinosa. Structural elucidation relies on 1D/2D NMR for connectivity analysis, HRESIMS for molecular formula determination, and ECD (Electronic Circular Dichroism) spectroscopy combined with quantum-mechanical simulations to confirm stereochemistry (e.g., absolute configuration at C-8 as S) . Purity is validated via HPLC and comparison with literature data .

Q. What primary bioactivities have been reported for this compound in antimicrobial research?

this compound exhibits antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and antibiofilm effects , reducing biofilm formation by up to 44% in S. aureus . Its biphenyl ether scaffold is critical for bioactivity, though efficacy varies with incubation time (e.g., 98% biofilm viability reduction at 8 hours vs. 10% at 24 hours, likely due to bacterial adaptation) .

Q. Which spectroscopic techniques are essential for structural analysis of this compound?

Key techniques include:

- NMR (1H, 13C, and 2D COSY/HSQC/HMBC) : Assigns proton and carbon shifts, confirming connectivity and substituent positions .

- HRESIMS : Determines exact molecular mass and formula .

- ECD Spectroscopy : Resolves stereochemistry by comparing experimental spectra with computational models (e.g., Gaussian09 for ab initio simulations) .

Advanced Research Questions

Q. How can researchers determine the absolute configuration of stereochemical centers in this compound?

The absolute configuration (e.g., C-8 as S) is resolved via ECD-DFT (Density Functional Theory) calculations . Experimental ECD spectra are compared with simulated spectra of enantiomers, where phase matching confirms the correct configuration. This method was critical in distinguishing (8S)-Tenellic Acid C from its (8R) counterpart .

Q. What experimental design considerations are critical when evaluating this compound’s antibiofilm efficacy?

Key factors include:

- Bacterial strain selection : Use standardized strains (e.g., S. aureus ATCC 29213) to ensure reproducibility .

- Time-course assays : Monitor biofilm viability at multiple intervals (e.g., 8 vs. 24 hours) to account for bacterial adaptation .

- Dosage optimization : Test sub-MIC concentrations to distinguish biofilm inhibition from bactericidal effects .

- Control for phenotypic variation : Include genetic profiling (e.g., RNA sequencing) to identify resistance mechanisms .

Q. How should discrepancies in bioactivity data across studies be analyzed methodologically?

Discrepancies (e.g., variable IC50 values or efficacy) may arise from:

- Source variability : Differences in fungal strains (e.g., D. tenella vs. N. spinosa) .

- Assay conditions : Variations in incubation time, media, or biofilm quantification methods (e.g., crystal violet vs. metabolic activity assays) .

- Compound purity : Validate via HPLC and NMR to exclude co-eluting impurities .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables .

Q. What challenges exist in establishing structure-activity relationships (SAR) for this compound derivatives?

Challenges include:

- Synthetic complexity : Modifying the biphenyl ether scaffold without destabilizing bioactive motifs .

- Bioassay standardization : Ensuring consistent protocols for comparing derivatives (e.g., fixed bacterial inoculum size) .